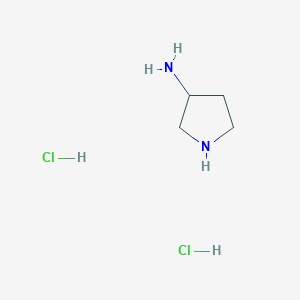

3-Aminopyrrolidine dihydrochloride

Descripción

Significance as a Chiral Amine in Contemporary Chemical Synthesis

Chiral amines are organic compounds that are of paramount importance in the development of pharmaceuticals and other bioactive molecules. openaccessgovernment.orgacs.org The therapeutic efficacy and safety of many drugs are intrinsically linked to their chirality, as different enantiomers of a molecule can exhibit vastly different biological activities. openaccessgovernment.org One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even harmful. openaccessgovernment.org Consequently, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern drug discovery and development. openaccessgovernment.orgvapourtec.com

3-Aminopyrrolidine (B1265635) dihydrochloride (B599025) is a prominent example of a chiral amine that is extensively used as an intermediate in the synthesis of chiral drugs. guidechem.com Its structure allows for the creation of compounds with specific three-dimensional arrangements, which is crucial for their interaction with biological targets like enzymes and receptors. openaccessgovernment.orgnih.gov The presence of the amine group on the pyrrolidine (B122466) ring provides a reactive site for further chemical modifications, enabling chemists to build more complex and functionally diverse molecules. chemimpex.comchemimpex.com The synthesis of chiral α-tertiary amines, a structural motif found in many natural products and pharmaceuticals, often relies on the use of such chiral building blocks. rsc.org

Contextualization within Pyrrolidine-Containing Bioactive Architectures

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds. frontiersin.orgnih.gov This ring system is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is also found in a wide range of synthetic drugs with diverse therapeutic applications. wikipedia.orgmdpi.com The prevalence of the pyrrolidine scaffold in medicinal chemistry can be attributed to its unique properties, including its ability to explore three-dimensional space effectively due to its non-planar, sp3-hybridized nature. nih.govnih.gov This three-dimensionality is a key factor in determining the biological activity of a molecule. nih.gov

The incorporation of a pyrrolidine ring can influence a molecule's physicochemical properties and its ability to bind to biological targets. nih.govnih.gov Many approved drugs contain this heterocyclic fragment, highlighting its importance in drug design. mdpi.com Examples of such drugs include those with antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. frontiersin.orgresearchgate.net The versatility of the pyrrolidine ring makes it a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. routledge.com 3-Aminopyrrolidine dihydrochloride, as a functionalized pyrrolidine derivative, provides a direct entry point for incorporating this important structural motif into new drug candidates. guidechem.comchemimpex.comchemimpex.com

Overview of Stereoisomeric Forms: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride and (3S)-(+)-3-Aminopyrrolidine Dihydrochloride

This compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers are designated as (3R)-(-)-3-Aminopyrrolidine Dihydrochloride and (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. The "R" and "S" descriptors refer to the absolute configuration of the chiral center at the third carbon of the pyrrolidine ring, while the (+) and (-) signs indicate the direction in which they rotate plane-polarized light.

The absolute stereochemistry of the aminopyrrolidine ring is often critical for the biological activity of the final compound. researchgate.net For instance, in the development of certain antibacterial agents, the (S)-(+) enantiomer has been shown to be significantly more active than the (R)-(-) enantiomer. researchgate.net This highlights the importance of using the correct stereoisomer in the synthesis of a target molecule to ensure optimal efficacy.

Both (3R)-(-)-3-Aminopyrrolidine dihydrochloride and (3S)-(+)-3-Aminopyrrolidine dihydrochloride are commercially available and widely used as chiral building blocks in asymmetric synthesis. chemimpex.comchemimpex.com They serve as crucial intermediates in the production of a variety of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The ability to selectively synthesize and utilize these specific stereoisomers is a testament to the advancements in stereoselective synthesis and its profound impact on medicinal chemistry. mdpi.comelsevier.com

Table 1: Properties of this compound Stereoisomers

| Property | (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride |

| Synonyms | (R)-(-)-3-Aminopyrrolidine 2HCl, (3R)-Pyrrolidin-3-amine dihydrochloride | (S)-(+)-3-Aminopyrrolidine 2HCl, (3S)-Pyrrolidin-3-amine dihydrochloride |

| Molecular Formula | C4H10N2 · 2HCl | C4H10N2 · 2HCl |

| Molecular Weight | 159.06 g/mol | 159.06 g/mol |

| Appearance | Solid | White to yellow solid |

| CAS Number | 116183-82-5 | 116183-83-6 |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583661 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103831-11-4 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminopyrrolidine Dihydrochloride

Chiral Synthesis Approaches

The stereochemistry of 3-aminopyrrolidine (B1265635) is often critical for its biological activity in pharmaceutical applications. Therefore, developing synthetic routes that yield enantiomerically pure forms of the molecule is of paramount importance.

Synthesis from Chiral Pool Precursors

A common and effective strategy for synthesizing chiral molecules is to start from readily available, naturally occurring chiral compounds. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target molecule.

L-aspartic acid is a widely utilized and inexpensive starting material for the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025). guidechem.comfigshare.comgoogle.com One documented pathway involves the initial conversion of L-aspartic acid to N-formyl-L-aspartic anhydride (B1165640). guidechem.comresearchgate.net This is followed by a series of reactions including acylation, esterification, reduction, and ring closure to form (S)-1-benzylpyrrolidin-3-amine. The final step is a debenzylation to yield (S)-(+)-3-Aminopyrrolidine dihydrochloride. researchgate.net An optimized process for this transformation reports a total yield of 62.8%. researchgate.net

Another approach starting from L-aspartic acid focuses on the synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, a key intermediate. figshare.com This method is noted for its use of readily available materials, mild reaction conditions, and straightforward work-up, making it suitable for industrial-scale preparation. figshare.com The synthesis involves the reaction of N-Boc-L-aspartate with acetic anhydride to produce (S)-3-(tert-butoxycarbonylamino)succinic anhydride. Subsequent reaction with a primary amine and ring closure via heat treatment affords the succinimide, which is then reduced and deprotected to give the desired 1-substituted 3-aminopyrrolidine. google.com

A detailed synthetic route starting from L-aspartic acid is outlined below:

Preparation of N-formyl-L-aspartic anhydride: L-aspartic acid is reacted with a mixture of formic acid and acetic anhydride. guidechem.com

The subsequent steps involve a series of transformations to build the pyrrolidine (B122466) ring and introduce the amino group at the desired position.

Final deprotection: The protecting groups are removed to yield (S)-(+)-3-Aminopyrrolidine dihydrochloride. guidechem.com

| Starting Material | Key Intermediate(s) | Final Product | Reported Overall Yield | Reference |

| L-Aspartic Acid | N-formyl-L-aspartic anhydride, (S)-1-benzylpyrrolidin-3-amine | (S)-(+)-3-Aminopyrrolidine dihydrochloride | 62.8% | researchgate.net |

| L-Aspartic Acid | (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate | (S)-3-Aminopyrrolidine (as carboxylate) | Not specified | figshare.com |

Trans-4-hydroxy-L-proline, another naturally occurring amino acid, serves as a valuable chiral precursor for the synthesis of (S)-3-aminopyrrolidine dihydrochloride. google.comnih.govnih.gov A key feature of this approach is the inversion of configuration at one of the chiral centers.

A patented method outlines a four-step synthesis from trans-4-hydroxyl-L-proline: google.com

Decarboxylation and N-protection: The starting material undergoes decarboxylation, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. google.com

Hydroxyl Sulfonylation and Azidation: The hydroxyl group is then sulfonylated, and a subsequent SN2 reaction with sodium azide (B81097) leads to an inversion of stereochemistry. google.com

Reduction and Deprotection: The azido (B1232118) group is reduced to an amino group using triphenylphosphine (B44618), and the N-Boc protecting group is removed with concentrated hydrochloric acid to afford the final product. google.com

This method is advantageous due to the use of inexpensive raw materials, mild reaction conditions, and a straightforward work-up procedure, resulting in a relatively high yield of the target compound. google.com

| Starting Material | Key Steps | Final Product | Advantages | Reference |

| trans-4-hydroxyl-L-proline | Decarboxylation, N-Boc protection, Sulfonylation, Azidation (with inversion), Reduction, Deprotection | (S)-3-aminopyrrolidine dihydrochloride | Inexpensive materials, mild conditions, high yield | google.com |

Enantioselective Synthetic Pathways

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Copper-catalyzed direct asymmetric dearomative amination of tryptamines has been reported as a method to produce 3a-amino-pyrroloindolines with good to excellent enantioselectivity. nih.gov However, the direct application of this specific method to the synthesis of 3-aminopyrrolidine dihydrochloride is not detailed in the provided search results.

Asymmetric Synthesis Protocols

Asymmetric synthesis encompasses a broad range of techniques designed to induce chirality in a molecule. These methods are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. acs.orgmdpi.comnih.gov

The asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines has been achieved via lithium amide conjugate addition. acs.org Furthermore, the antipsychotic compound nemonapride, which contains a 3-aminopyrrolidine moiety, has been synthesized from D-alanine, highlighting another chiral pool approach. acs.org The synthesis of various piperidine (B6355638) alkaloids has also been accomplished through multi-step routes starting from L-glutamic acid. niscpr.res.in

While the provided information alludes to various asymmetric strategies, a universally applicable, detailed protocol for the asymmetric synthesis of this compound that is not reliant on a chiral pool precursor is not explicitly outlined in the search results. The development of such protocols often involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction. scispace.com

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis represents a powerful approach for establishing chirality in a molecule, offering high enantioselectivity with the use of only a small amount of a chiral catalyst. libretexts.org These methods are highly sought after in pharmaceutical manufacturing due to their efficiency and atom economy. In the context of 3-aminopyrrolidine synthesis, several catalytic systems have been developed to introduce the amino group stereoselectively.

One notable strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method allows for the construction of the pyrrolidine ring with simultaneous control of multiple stereocenters. For instance, the reaction of an azomethine ylide with a suitable dipolarophile, catalyzed by a chiral metal complex, can generate highly substituted pyrrolidines with excellent enantioselectivity. rsc.org Recent advancements have focused on expanding the scope of these reactions to produce a diverse range of spiropyrrolidine derivatives. rsc.org

Furthermore, a catalytic asymmetric approach combining H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition has been developed for the synthesis of α-deuterated pyrrolidine derivatives. rsc.org This method utilizes a Cu(I) catalyst to facilitate the deuteration of glycine-derived aldimine esters with D₂O, followed by a cycloaddition reaction to form the deuterated pyrrolidine ring with high stereoselectivity and deuterium (B1214612) incorporation. rsc.org

Lithium Amide Conjugate Addition Strategies

The conjugate addition of lithium amides to α,β-unsaturated esters has emerged as a robust and highly stereoselective method for the synthesis of 3-aminopyrrolidines. rsc.orgrsc.org This strategy relies on the use of homochiral lithium amides, which act as both the nitrogen source and the chiral auxiliary, to induce asymmetry in the product.

The general approach involves the 1,4-addition of a chiral lithium amide to a but-2-enoate derivative, followed by an intramolecular cyclization to form the pyrrolidinone ring. rsc.orgrsc.orgnih.gov Subsequent functionalization and deprotection steps then lead to the desired 3-aminopyrrolidine. This methodology has proven to be highly versatile, allowing for the synthesis of both syn- and anti-3,4-disubstituted aminopyrrolidines with high diastereomeric and enantiomeric excesses. rsc.orgrsc.org

A key advantage of this method is the ability to control the stereochemical outcome by carefully selecting the chiral lithium amide and the reaction conditions. For example, the conjugate addition of (S)-N-benzyl-N-(α-methylbenzyl)lithium amide to methyl 4-(N-benzyl-N-allylamino)but-2-enoate leads to the formation of the corresponding β-amino ester with high diastereoselectivity. rsc.org This intermediate can then be converted to either the syn- or anti-pyrrolidinone through a sequence of deallylation, cyclization, and enolate functionalization steps. rsc.org

| Reactant 1 | Reactant 2 | Product Stereochemistry | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Homochiral lithium amide | Methyl 4-(N-benzyl-N-allylamino)but-2-enoate | syn and anti 3,4-disubstituted aminopyrrolidines | >98% | >98% |

Organocatalytic Asymmetric Approaches

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.govyoutube.com In the synthesis of chiral pyrrolidines, organocatalysts, often derived from natural amino acids like proline, can effectively control the stereochemical outcome of the reaction. nih.govmdpi.com

One common organocatalytic strategy for constructing the pyrrolidine ring is the asymmetric Michael addition. For example, the addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine, can proceed through an enamine intermediate to generate a chiral product. This approach has been successfully applied to the synthesis of highly substituted pyrrolidines. rsc.org

Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient in organocatalysis. nih.govnih.gov An aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters in high diastereoselectivities and good to excellent enantioselectivities. nih.govnih.gov

Palladium(II)-Catalyzed Enantio- and Diastereoselective Routes

Palladium catalysis has proven to be a versatile tool for the enantioselective synthesis of amines and their derivatives. nih.gov Palladium(II)-catalyzed reactions, in particular, have been developed for the asymmetric synthesis of α-arylamines and related compounds. nih.govnih.gov

A notable example is the palladium-catalyzed enantioselective three-component synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids. nih.gov This reaction provides a direct route to a wide range of chiral α-arylamines with high yields and enantioselectivities. While not a direct synthesis of 3-aminopyrrolidine, the principles of this methodology can be adapted for the construction of chiral amine functionalities within a pyrrolidine framework.

More recently, a palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been described for the synthesis of α-arylglycine derivatives. nih.gov This method offers a modular approach to this important class of unnatural amino acids. nih.gov The development of such multi-component reactions holds promise for the efficient and stereoselective synthesis of complex pyrrolidine derivatives.

Multi-Step Reaction Sequences and Strategic Protecting Group Chemistry

The synthesis of this compound often involves multi-step sequences where the careful selection and manipulation of protecting groups are paramount. Protecting groups are temporarily installed to mask reactive functional groups, allowing for selective transformations at other parts of the molecule.

Application of Boc and Cbz Protecting Groups

Two of the most widely used amine protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comtotal-synthesis.com Both are carbamate-based protecting groups that are relatively stable to a wide range of reaction conditions but can be removed selectively under specific conditions. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases. organic-chemistry.org It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. total-synthesis.comorganic-chemistry.org

The orthogonal nature of these protecting groups allows for their selective removal in the presence of each other, which is a significant advantage in complex multi-step syntheses. masterorganicchemistry.com For instance, a molecule containing both a Boc- and a Cbz-protected amine can have one group removed while the other remains intact, enabling further selective functionalization.

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Hydroxyl Sulfonylation and Azidation for Configuration Inversion

In the synthesis of chiral molecules, it is sometimes necessary to invert the configuration of a stereocenter. A common and reliable method to achieve this is through a two-step sequence involving hydroxyl sulfonylation followed by nucleophilic substitution with azide.

This strategy is often employed in the synthesis of pyrrolidine derivatives starting from chiral precursors like 4-hydroxyproline. nih.gov The hydroxyl group is first converted into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

The subsequent reaction with an azide source, such as sodium azide, proceeds via an Sₙ2 mechanism, resulting in the inversion of the stereochemistry at the carbon atom bearing the original hydroxyl group. The resulting azide can then be reduced to the corresponding amine, for instance, by catalytic hydrogenation, to yield the desired aminopyrrolidine with the inverted configuration. This sequence provides a powerful tool for accessing stereoisomers that may not be directly available from the chiral pool. mdpi.com

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds. nih.govyoutube.com This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. In the context of 3-aminopyrrolidine synthesis, this could involve the reductive amination of a suitable pyrrolidin-3-one precursor.

The general principle of reductive amination is to perform the reaction in a one-pot manner, where the carbonyl compound and the amine are mixed with a reducing agent. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comorganic-chemistry.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly effective because it is less reactive towards ketones and aldehydes at neutral pH, but readily reduces the more electrophilic iminium ion formed in situ. youtube.com

While direct reductive amination of pyrrolidin-3-one with ammonia (B1221849) could theoretically yield 3-aminopyrrolidine, controlling the reaction to prevent over-alkylation and the formation of secondary and tertiary amines can be challenging. organic-chemistry.org A more controlled approach often involves the use of a protected amine equivalent or a precursor that can be readily converted to the amine.

For instance, a synthetic route might involve the reductive amination of N-protected pyrrolidin-3-one with a suitable nitrogen source, followed by deprotection. The choice of protecting group is critical for the success of the synthesis.

Challenges in the reductive amination of certain heterocyclic systems can arise due to the electronic properties of the ring. For example, the lack of reactivity of some amino-pyridines in standard reductive amination conditions has been attributed to the basicity of the starting amine. nih.gov In such cases, stronger acids may be required to facilitate the formation of the imine/iminium intermediate, though this can sometimes decrease the selectivity of the reduction. nih.gov

Curtius Rearrangement Applications

The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate, with subsequent hydrolysis yielding the amine. wikipedia.orgnih.govorganic-chemistry.org A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemistry. wikipedia.org

In the synthesis of (S)-3-aminopyrrolidine dihydrochloride, the Curtius rearrangement can be a key step. A plausible synthetic sequence could start from a suitably protected pyrrolidine-3-carboxylic acid. This carboxylic acid is first converted to an acyl azide. This transformation can be achieved using various reagents, such as diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. nih.gov

The resulting acyl azide is then thermally or photochemically induced to undergo the Curtius rearrangement, forming an isocyanate. wikipedia.org The isocyanate is typically not isolated but is directly hydrolyzed with acid or base to furnish the primary amine. Subsequent removal of the protecting group on the pyrrolidine nitrogen and formation of the dihydrochloride salt would yield the final product.

A specific example involves starting with (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This starting material can be converted to the corresponding acyl azide. The Curtius rearrangement of this azide, followed by hydrolysis and deprotection, would lead to (S)-3-aminopyrrolidine. The stereochemistry is retained during the rearrangement, ensuring the desired enantiomer is obtained.

One patented method for producing (S)-3-aminopyrrolidine dihydrochloride utilizes a multi-step synthesis starting from trans-4-hydroxy-L-proline. google.com While this specific patent does not directly employ a Curtius rearrangement, it highlights the importance of stereocontrolled synthesis and the use of azides. In this patented method, an azide is introduced via an S\textsubscript{N}2 reaction and then reduced to the amine. google.com This underscores the utility of azide chemistry in accessing the 3-amino functionality on the pyrrolidine ring.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound, several factors can be fine-tuned.

Influence of Catalysts and Reagents

The choice of catalysts and reagents significantly impacts the efficiency of synthetic transformations. In reductive amination, the catalyst can influence both the rate of imine formation and the subsequent reduction. Acid catalysts are often employed to facilitate the dehydration step leading to the iminium ion. nih.gov

The selection of the reducing agent is also paramount. While sodium borohydride is a powerful reducing agent, its lack of selectivity can sometimes lead to the reduction of the starting carbonyl compound before imine formation. youtube.com In contrast, sodium triacetoxyborohydride is a milder and more selective reagent for reductive amination, often providing higher yields of the desired amine. organic-chemistry.org

In syntheses involving the Curtius rearrangement, the choice of reagent for forming the acyl azide is important. Diphenylphosphoryl azide (DPPA) is a commonly used reagent that allows for a one-pot conversion of a carboxylic acid to the corresponding carbamate (B1207046) upon trapping the isocyanate with an alcohol. nih.gov

A patented synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline details the specific reagents used in each step. google.com For instance, the azidation step utilizes sodium azide in a solvent like DMF. google.com The subsequent reduction of the azide to the amine is carried out using triphenylphosphine. google.com The amounts of these reagents are optimized, with sodium azide being used in a 1.5 to 3-fold molar excess and triphenylphosphine in a 1.5 to 3-fold molar excess relative to the respective starting materials. google.com

The table below summarizes the influence of key reagents in a patented synthesis of (S)-3-aminopyrrolidine dihydrochloride. google.com

Table 1: Influence of Reagents on the Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

| Reaction Step | Reagent | Role | Optimized Molar Ratio (relative to starting material) |

|---|---|---|---|

| Azidation | Sodium Azide | Introduces the azide group | 1.5 - 3.0 |

Temperature and Time Profile Studies

Reaction temperature and time are critical parameters that must be carefully controlled to ensure optimal reaction outcomes. For the synthesis of this compound, these parameters are optimized for each step of the synthetic sequence.

In the patented synthesis starting from trans-4-hydroxy-L-proline, the initial decarboxylation step is conducted at a temperature of 120-180°C, with an optimal range of 140-160°C. google.com The subsequent azidation reaction is carried out at a temperature between 80°C and 120°C, with a preferred range of 90-100°C. google.com The reaction time for this step is typically between 5 and 10 hours. google.com

The reduction of the azide using triphenylphosphine is performed in a mixed solvent system of tetrahydrofuran (B95107) and water at a temperature of 40-80°C for 5-10 hours. google.com

The table below provides a summary of the optimized temperature and time profiles for a patented synthesis of (S)-3-aminopyrrolidine dihydrochloride. google.com

Table 2: Optimized Temperature and Time Profiles

| Reaction Step | Temperature Range (°C) | Optimal Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|

| Decarboxylation | 120 - 180 | 140 - 160 | Not specified |

| Azidation | 80 - 120 | 90 - 100 | 5 - 10 |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of pharmaceuticals like this compound is of growing importance. nih.gov

Key green chemistry principles include the use of safer solvents, improving atom economy, using renewable feedstocks, and employing catalytic reactions. nih.gov In the context of 3-aminopyrrolidine synthesis, several strategies can be employed to make the process more environmentally friendly.

One approach is the use of greener solvents. Traditional organic solvents like DMF and chlorinated hydrocarbons are often used but have significant environmental and health impacts. csic.es The use of water as a solvent is a highly desirable green alternative. csic.es While not always feasible for all organic reactions, research into aqueous reaction conditions is an active area.

Biocatalysis, using enzymes to carry out chemical transformations, is another cornerstone of green chemistry. rsc.org Enzymes can offer high selectivity under mild reaction conditions (e.g., neutral pH and ambient temperature), reducing the need for protecting groups and harsh reagents. rsc.org For instance, the use of enzyme cascades for the synthesis of protected 3-aminopiperidine derivatives has been reported, highlighting the potential for similar strategies in pyrrolidine synthesis. rsc.org

The optimization of reaction conditions, as discussed previously, also aligns with green chemistry principles by improving energy efficiency and reducing waste. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. nih.gov

The choice of starting materials is also crucial. Utilizing readily available and renewable feedstocks is a key aspect of green chemistry. researchgate.net The synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline, a naturally occurring amino acid, is an example of using a bio-based starting material. google.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Synthesis.guidechem.comchembk.com

3-Aminopyrrolidine (B1265635) dihydrochloride (B599025) and its derivatives are fundamental intermediates in the creation of chiral drugs. guidechem.com Their application is widespread in the pharmaceutical industry for the production of active pharmaceutical ingredients. guidechem.comchembk.com

The pyrrolidine (B122466) ring is a prevalent structural motif in a multitude of biologically active compounds. nih.gov The introduction of an amino group at the 3-position provides a crucial point for chemical modification, allowing for the synthesis of extensive libraries of compounds for drug discovery programs. nih.govnih.gov Researchers have explored derivatives of 3-aminopyrrolidine to develop novel antagonists for chemokine receptor 2 (CCR2) and dual inhibitors for Abl and PI3K kinases, highlighting its importance in creating new therapeutic options. nih.govnih.gov

The synthesis of various bioactive molecules relies on the use of 3-aminopyrrolidine dihydrochloride. guidechem.comchembk.com Its structure is integral to compounds designed to interact with specific biological targets. For instance, it has been used in the creation of potent antibacterial agents and compounds targeting enzymes involved in metabolic diseases. researchgate.netnih.gov The ability to synthesize both racemic and chiral forms of 7-(3-amino-1-pyrrolidinyl)quinolones demonstrates the compound's utility in structure-activity relationship studies. nih.gov

Specific Therapeutic Area Development

The application of this compound as a key intermediate is particularly notable in several major therapeutic areas.

The 3-aminopyrrolidine moiety is a key component in the structure of several potent quinolone and naphthyridine antibacterial agents. guidechem.comchembk.comresearchgate.netchemicalbook.com The presence and stereochemistry of this group are often critical for antibacterial activity. researchgate.net

Norfloxacin (B1679917): While the core synthesis of norfloxacin involves the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine (B1678402), the broader class of fluoroquinolones frequently incorporates substituted pyrrolidine rings to enhance antibacterial spectrum and potency. siit.cogoogle.com The development of norfloxacin analogues has involved modifications of the piperazine ring, but the principles of structure-activity relationships often draw from the broader quinolone class, where 3-aminopyrrolidine has proven to be a valuable substituent. mdpi.comnih.govmdpi.com

Clinafloxacin: This fourth-generation fluoroquinolone features a 7-(3-aminopyrrolidin-1-yl) substituent. wikipedia.orgnih.govgoogle.com Clinafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens. wikipedia.orgmedchemexpress.com Its synthesis involves the incorporation of the 3-aminopyrrolidine moiety onto the quinolone core. google.comnih.gov

Tosufloxacin (B10865): A fluoroquinolone antibiotic, tosufloxacin also contains a 3-aminopyrrolidine group attached to the naphthyridine core at the 7-position. chemicalbook.comchemicalbook.comwikipedia.org This structural feature is crucial for its antibacterial efficacy. chemicalbook.com

Table 1: Quinolone Antibacterial Agents Incorporating 3-Aminopyrrolidine

| Drug | Chemical Name | Role of 3-Aminopyrrolidine |

|---|---|---|

| Clinafloxacin | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid wikipedia.org | Key substituent at the C-7 position, crucial for broad-spectrum antibacterial activity. wikipedia.orgmedchemexpress.com |

| Tosufloxacin | 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid wikipedia.org | An essential intermediate for its synthesis, contributing to its antibacterial properties. chemicalbook.comchemicalbook.com |

The pyrrolidine scaffold, including derivatives of 3-aminopyrrolidine, is a valuable framework in the design of agents for neurological disorders. For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones has been synthesized and screened for anticonvulsant activity. nih.gov The versatility of the pyrrolidine ring allows for the creation of compounds that can interact with various receptors and enzymes in the central nervous system.

3-Aminopyrrolidine and its chiral derivatives are key intermediates in the synthesis of a class of anti-diabetic drugs known as gliptins, which are dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.govmdpi.comoatext.comnih.gov These drugs help to control blood sugar levels in patients with type 2 diabetes. samipubco.com

Trelagliptin: The synthesis of trelagliptin, a once-weekly DPP-4 inhibitor, involves the use of (R)-3-aminopiperidine dihydrochloride, a closely related chiral amine. samipubco.comacs.orggoogle.comfigshare.com The synthesis strategies for gliptins often share common intermediates and chemical transformations, highlighting the importance of small chiral amines in this class of drugs. google.com

Alogliptin: The synthesis of alogliptin, another selective DPP-4 inhibitor, also utilizes (R)-3-aminopiperidine dihydrochloride as a key intermediate. jecibiochem.comgoogle.comgoogle.comacs.orgpatsnap.com The process involves the reaction of this chiral amine with a pyrimidinone intermediate to form the final drug molecule. google.comacs.org The development of efficient and cost-effective synthetic routes for these chiral amines is crucial for the large-scale production of these important antidiabetic medications. acs.org

Table 2: DPP-IV Inhibitors and their Key Chiral Amine Intermediates

| Drug | Key Chiral Amine Intermediate | Therapeutic Use |

|---|---|---|

| Trelagliptin | (R)-3-Aminopiperidine dihydrochloride google.comfigshare.com | Type 2 Diabetes samipubco.com |

| Alogliptin | (R)-3-Aminopiperidine dihydrochloride jecibiochem.comgoogle.compatsnap.com | Type 2 Diabetes jecibiochem.com |

Chemokine Receptor Modulators (CCR2 and CCR5 Antagonists)

The 3-aminopyrrolidine scaffold is a key component in the design of antagonists for chemokine receptors, particularly CCR2 and CCR5, which are implicated in various inflammatory diseases and HIV infection.

The (R)-enantiomer of 3-aminopyrrolidine has been instrumental in the development of potent CCR2b antagonists. Through structure-activity relationship (SAR) studies, researchers have optimized lead compounds to achieve significant potency in both binding and functional assays. These efforts have led to the identification of CCR2b antagonists with nanomolar efficacy. For instance, a series of (R)-3-aminopyrrolidine derivatives yielded compounds with impressive inhibitory concentrations (IC₅₀) in CCR2b binding, MCP-1-induced chemotaxis, and Ca²⁺ flux assays. nih.gov The development of such potent antagonists highlights the critical role of the 3-aminopyrrolidine core in interacting with the receptor and blocking its downstream signaling pathways, which are crucial in the migration of monocytes to sites of inflammation. nih.gov

Similarly, pyrrolidine derivatives have been explored as CCR5 antagonists, which are vital in preventing the entry of R5-tropic HIV-1 into host cells. researchgate.netchemimpex.com The incorporation of a 3-(pyrrolidin-1-yl)propionic acid moiety has resulted in compounds with high affinity for the CCR5 receptor and potent anti-HIV activity. nih.govvulcanchem.com These antagonists function by blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor, thereby inhibiting viral fusion and entry. researchgate.net The development of orally bioavailable CCR5 antagonists containing a pyrrolidine-like structure underscores the therapeutic potential of this scaffold in managing HIV-1 infection. nih.gov

| Compound/Series | Target | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| (R)-3-Aminopyrrolidine Derivative (Compound 71) | CCR2b | Binding IC₅₀ | 3.2 nM | nih.gov |

| (R)-3-Aminopyrrolidine Derivative (Compound 71) | CCR2b (Chemotaxis) | IC₅₀ | 0.83 nM | nih.gov |

| (R)-3-Aminopyrrolidine Derivative (Compound 71) | CCR2b (Ca²⁺ Flux) | IC₅₀ | 7.5 nM | nih.gov |

| 1-Benzazocine Derivative (S)-(-)-5b (TAK-652) | CCR5 | Anti-HIV-1 IC₉₀ (MOLT4/CCR5 cells) | 0.81 nM | nih.gov |

| 1-Benzazocine Derivative (S)-(-)-5b (TAK-652) | CCR5 (R5 HIV-1 clinical isolates) | Mean IC₉₀ (PBMCs) | 0.25 nM | nih.gov |

Acetylcholinesterase Inhibitors

Derivatives of 3-aminopyrrolidine are also being investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, can lead to improved cognitive function.

Research into 1-acetyl-3-aminopyrrolidine (B113064) and its structural analogues has revealed their potential to inhibit AChE. vulcanchem.com These compounds are designed to interact with the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. The pyrrolidine ring and its substituents play a crucial role in the binding affinity and inhibitory potency of these molecules. Furthermore, studies on dispiro pyrrolidine derivatives have demonstrated their ability to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE), suggesting a dual inhibitory mechanism that could be beneficial in Alzheimer's therapy. researchgate.net While direct studies on this compound are limited in this context, the promising results from its derivatives highlight the potential of this chemical family.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1-Acetyl-3-Aminopyrrolidine Derivatives | Acetylcholinesterase (AChE) | Demonstrates enzyme inhibitory properties, suggesting potential for treating cholinergic deficits. | vulcanchem.com |

| Dispiro Pyrrolidine Derivatives | AChE and Butyrylcholinesterase (BChE) | Exhibits inhibitory activity against both enzymes, with some compounds showing better activity against BChE. | researchgate.net |

| 3-Aminocoumarin Derivatives | Acetylcholinesterase (AChE) | Conjugates with N-benzylpyridinium moiety show potent AChE inhibitory activity in the nanomolar range. | researchgate.net |

Abl and PI3K Dual Inhibitors

The (S)-3-aminopyrrolidine scaffold has emerged as a promising framework for the development of dual inhibitors targeting both Abelson tyrosine kinase (Abl) and phosphoinositide 3-kinase (PI3K). The simultaneous inhibition of these two pathways is a strategic approach in cancer therapy, particularly for chronic myeloid leukemia (CML), as it can overcome resistance mechanisms associated with single-target inhibitors. nih.govnih.gov

A series of compounds incorporating the (S)-3-aminopyrrolidine structure has been synthesized and evaluated for their dual inhibitory activity. Many of these compounds have shown promising cytotoxicity against the K562 leukemia cell line and have demonstrated moderate inhibition of both Abl and PI3K kinases. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, confirming their interaction with both kinases. nih.gov The promising cytotoxic effects of these novel compounds are believed to arise from the collective inhibition of both Abl and PI3K signaling pathways. nih.govnih.gov

| Compound Scaffold | Targets | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| (S)-3-Aminopyrrolidine Derivatives | Abl and PI3K | Cytotoxicity against K562 leukemia cells | Most compounds demonstrated promising cytotoxicity. | nih.govnih.gov |

| (S)-3-Aminopyrrolidine Derivatives | Abl and PI3K | Kinase Inhibition | Moderate inhibition against both Abl and PI3K kinases. | nih.govnih.gov |

| Dual PI3K/mTOR Inhibitor (Gedatolisib) | PI3K/mTOR | In vivo leukemia reduction | Near eradication of ALL in CRLF2/JAK-mutant models. | nih.gov |

| Combined Gedatolisib and Dasatinib | PI3K/mTOR and Abl/PDGFR | Enhanced anti-leukemia efficacy | Superior efficacy compared to single-agent therapy in ABL/PDGFR-mutant models. | nih.gov |

Impact of Chiral Purity on Pharmaceutical Efficacy and Safety

The chirality of 3-aminopyrrolidine is a critical factor that significantly influences the efficacy and safety of the pharmaceutical agents derived from it. Since biological systems, such as enzymes and receptors, are inherently chiral, they often exhibit stereoselectivity towards drug molecules. nih.govmdpi.com This means that one enantiomer (the eutomer) of a chiral drug may have the desired therapeutic effect, while the other enantiomer (the distomer) could be less active, inactive, or even cause adverse effects. mdpi.comresearchfloor.org

The importance of chiral purity is evident in the development of drugs targeting chemokine receptors, where the (R)-enantiomer of 3-aminopyrrolidine is specifically used for potent CCR2b antagonists. nih.gov Similarly, the (S)-enantiomer is the preferred scaffold for creating novel Abl and PI3K dual inhibitors. nih.govnih.gov The use of a single, pure enantiomer ensures that the drug interacts with its biological target in a specific and predictable manner, maximizing therapeutic benefit while minimizing potential off-target effects. researchfloor.orgresearchgate.net

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in the development process. nih.gov This has led to a significant trend in the pharmaceutical industry towards the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.comnih.gov Therefore, controlling the enantiomeric purity of this compound is a crucial step in the synthesis of safe and effective pharmaceuticals. nih.gov

Ligand Design for Metallodrugs

The 3-aminopyrrolidine moiety also holds potential as a ligand in the design of metallodrugs, particularly those based on transition metals like platinum. Metal complexes offer unique coordination geometries and reactivity that can be exploited for therapeutic purposes. nih.govnih.gov The amino groups of 3-aminopyrrolidine can act as donor atoms, forming stable complexes with metal ions.

Amino acids and their derivatives are well-known for their ability to form bidentate ligands with transition metals, binding through both the nitrogen and oxygen atoms. google.com Similarly, the two nitrogen atoms of 3-aminopyrrolidine can coordinate with a metal center. The design of platinum-based anticancer drugs, for instance, often involves the use of amine ligands. nih.govresearchgate.net By incorporating ligands like 3-aminopyrrolidine, it may be possible to create novel metallodrugs with improved efficacy and reduced toxicity compared to existing treatments like cisplatin. nih.gov The specific stereochemistry and conformational flexibility of the 3-aminopyrrolidine ligand could influence the biological activity of the resulting metal complex. nih.gov The exploration of 3-aminopyrrolidine in the field of bioinorganic chemistry represents a promising avenue for the development of new metal-based therapeutics. mdpi.com

Applications in Organic Synthesis and Materials Science

Utilization as a Chiral Building Block

The inherent chirality of 3-aminopyrrolidine (B1265635) dihydrochloride (B599025) makes it a highly sought-after starting material in stereoselective synthesis. chemimpex.comtcichemicals.com Its pyrrolidine (B122466) ring, substituted with an amino group at the 3-position, provides a versatile scaffold for the construction of a wide array of more complex molecules.

Construction of Complex Molecular Architectures

The ability to facilitate the formation of intricate molecular structures is a key attribute of 3-aminopyrrolidine dihydrochloride. chemimpex.com This has been demonstrated in the synthesis of various biologically active compounds. For instance, it serves as a key intermediate in the preparation of certain quinolone antibacterial agents. researchgate.netsigmaaldrich.com The stereochemistry of the aminopyrrolidine moiety is often critical for the biological activity of the final product. researchgate.net

One notable application is in the synthesis of novel 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, where the chiral aminopyrrolidine substituent plays a crucial role. researchgate.net The absolute stereochemistry at the asymmetric centers of the pyrrolidine ring is vital for maintaining good antibacterial activity. researchgate.net

Preparation of Substituted Aminopyrrolidines

This compound serves as a versatile precursor for the synthesis of a variety of substituted aminopyrrolidines. google.com Through various chemical transformations, the amino and secondary amine groups on the pyrrolidine ring can be functionalized to introduce different substituents, leading to a diverse library of compounds with tailored properties. These substituted aminopyrrolidines are valuable intermediates in their own right, finding applications in the development of pharmaceuticals and other fine chemicals. guidechem.com A process for manufacturing 3-amino-pyrrolidine derivatives involves converting a compound with a protected hydroxy group in the presence of a primary amine. google.com

Role in Asymmetric Catalysis and as a Chiral Auxiliary

Beyond its role as a structural component, 3-aminopyrrolidine and its derivatives are instrumental in the field of asymmetric catalysis. They can function as chiral auxiliaries or as ligands for metal catalysts, influencing the stereochemical outcome of chemical reactions. chemimpex.comtcichemicals.com

Enhancement of Reaction Selectivity

The use of chiral ligands derived from 3-aminopyrrolidine can significantly enhance the enantioselectivity of catalytic reactions. chemimpex.com For example, in asymmetric hydrogenation reactions, chiral catalysts can selectively produce one enantiomer of a product over the other. This is particularly important in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different pharmacological effects. The development of proline-based organocatalysts, which share the pyrrolidine core, has been a significant area of research, leading to highly selective transformations. nih.govnih.gov

Creation of Compounds with Specific Stereochemistry

By employing 3-aminopyrrolidine-derived chiral auxiliaries, chemists can guide reactions to produce compounds with a specific, predetermined three-dimensional arrangement of atoms. chemimpex.comtcichemicals.com This control over stereochemistry is fundamental to modern organic synthesis. The synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a component of certain antibacterial and antitumor agents, exemplifies the stereoselective approach where the chiral starting material dictates the stereochemistry of the final product. elsevier.com Similarly, stereoselective syntheses of other complex molecules, such as epoxymorphinan intermediates and deuterated pyrrolidine derivatives, have been developed, showcasing the power of this methodology. nih.govrsc.org

Development of Novel Polymeric Materials with Specific Properties

The applications of this compound extend into the field of materials science, particularly in the synthesis of novel polymers. chemimpex.com The bifunctional nature of the molecule, with its primary and secondary amine groups, allows it to be incorporated into polymer chains, imparting specific properties to the resulting material.

The inclusion of the chiral pyrrolidine unit can introduce chirality into the polymer backbone, which can have interesting implications for the material's optical properties and its interactions with other chiral molecules. While detailed research findings on specific polymers derived from this compound are not extensively available in the provided search results, its utility in creating polymers with specific properties is noted as a key application. chemimpex.com

Intermediates for Agrochemicals and Fine Chemicals

3-Aminopyrrolidine and its derivatives are recognized as important precursors in the development of pesticides and other fine chemicals, such as dyes and specialty polymers. nih.gov The ability to introduce the pyrrolidine motif, often in a specific stereochemical orientation, is critical for the biological activity of many agrochemicals and the functional properties of certain fine chemicals.

Application in Agrochemical Synthesis

The pyrrolidine scaffold is a common feature in a number of modern agrochemicals, particularly fungicides and herbicides. While specific public-domain examples detailing the direct use of this compound in the synthesis of commercialized pesticides are often proprietary, the literature on agrochemical research highlights the importance of substituted pyrrolidine moieties for bioactivity.

For instance, research into novel herbicides has focused on pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives as potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov In one study, certain compounds in this class demonstrated significant herbicidal effects against various grass and broadleaf weeds. nih.gov Although the exact starting materials for the pyrrolidinone ring in this specific research are not detailed as this compound, it underscores the value of the pyrrolidine structure in creating effective herbicides.

Similarly, the class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs) often incorporates a heterocyclic amine component to achieve high efficacy against fungal pathogens. nih.govnih.gov The development of chiral SDHIs has shown that the stereochemistry of the molecule can have a significant impact on its antifungal activity. nih.gov Chiral building blocks like derivatives of 3-aminopyrrolidine are essential for the efficient and stereoselective synthesis of such advanced agrochemicals.

Role in Fine Chemical Production

In the realm of fine chemicals, this compound and its parent amine are valuable for creating products with specific functional properties, such as dyes and chiral catalysts.

The synthesis of azo dyes, a major class of synthetic colorants, involves a diazotization reaction of a primary amine followed by coupling with an electron-rich partner. unb.canih.gov The primary amino group on the 3-aminopyrrolidine ring makes it a suitable candidate for derivatization and subsequent use as a coupling component or as part of the diazotized amine, allowing for the introduction of the pyrrolidine group into a dye molecule to potentially modify its color, solubility, and fastness properties.

Furthermore, the chiral nature of 3-aminopyrrolidine derivatives makes them excellent starting materials for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov These ligands can coordinate with metal centers to create catalysts that facilitate chemical reactions with high stereoselectivity, which is crucial in the production of enantiomerically pure pharmaceuticals and other high-value fine chemicals. The development of chiral β-aminophosphine ligands, for example, has been an active area of research, with applications in reactions like palladium-catalyzed allylic substitutions. rsc.org

The following table summarizes the key applications of this compound as an intermediate:

| Sector | Application Area | Role of 3-Aminopyrrolidine Moiety | Potential End Products |

| Agrochemicals | Herbicides | Core structural component of active ingredients | Protoporphyrinogen Oxidase (PPO) Inhibitors |

| Fungicides | Building block for active ingredients, often chiral | Succinate Dehydrogenase Inhibitors (SDHIs) | |

| Fine Chemicals | Dyes | Part of the chromophore structure | Azo Dyes |

| Catalysis | Precursor for chiral ligands | Chiral Catalysts for Asymmetric Synthesis |

Advanced Analytical and Characterization Methodologies for 3 Aminopyrrolidine Dihydrochloride and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are powerful tools for the comprehensive analysis of 3-aminopyrrolidine (B1265635) dihydrochloride (B599025). These methods, often in conjunction with mass spectrometry (MS), allow for accurate purity assessment and the critical separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)mdpi.comactascientific.comsigmaaldrich.comresearchgate.net

HPLC and UPLC are at the forefront of analytical techniques for non-volatile and thermally sensitive compounds like 3-aminopyrrolidine dihydrochloride. UPLC, with its use of smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. mdpi.com

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. eijppr.com Chiral stationary phases (CSPs) are the most common approach in HPLC for direct enantioseparation. eijppr.comcsfarmacie.cz These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation.

Several types of CSPs are employed for the enantioseparation of chiral amines and their derivatives:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most widely used CSPs due to their broad applicability and high enantiorecognition capabilities. eijppr.comcsfarmacie.cz For instance, amylose-based columns have demonstrated suitability for the enantioseparation of various chiral compounds. researchgate.netirb.hr

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin and vancomycin (B549263) are particularly effective for separating underivatized amino acids and other polar compounds. sigmaaldrich.comresearchgate.net Teicoplanin-based columns, for example, have been successfully used to resolve the enantiomers of underivatized amino acids. sigmaaldrich.com

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and steric interactions. eijppr.comscas.co.jp

Crown Ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. nih.gov

The choice of CSP and mobile phase is critical for achieving optimal separation. For example, a study on the enantioseparation of 3,5-disubstituted hydantoins found that an amylose-based CSP was more effective than cellulose-based CSPs in both HPLC and SFC modalities. researchgate.netirb.hr

Table 1: Examples of Chiral Stationary Phases for Enantioseparation

| CSP Type | Selector | Common Applications |

|---|---|---|

| Polysaccharide | Cellulose and Amylose Derivatives | Broad applicability for various chiral compounds. eijppr.comcsfarmacie.cz |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Underivatized amino acids, polar compounds. sigmaaldrich.comresearchgate.net |

| Pirkle-type | π-electron acceptors/donors | Aromatic compounds, esters, carboxylic acids. eijppr.comscas.co.jp |

| Crown Ether | Chiral Crown Ethers | Primary amine compounds. nih.gov |

3-Aminopyrrolidine lacks a significant chromophore, making its detection by UV-Vis detectors in HPLC challenging at low concentrations. Pre-column derivatization addresses this by reacting the analyte with a labeling reagent to form a derivative that is highly responsive to UV detection. actascientific.comresearchgate.net This not only enhances sensitivity but can also improve the chromatographic properties of the analyte. researchgate.net

A common strategy involves reacting the primary or secondary amine group of 3-aminopyrrolidine with a derivatizing agent that contains a chromophoric group. For instance, a method for analyzing 3-aminopyrrolidine hydrochloride utilizes pre-column derivatization with Boc-anhydride. google.com The resulting Boc-3-aminopyrrolidine has ultraviolet absorption, allowing for its detection and quantification by HPLC with a UV detector. google.com The reaction is typically carried out in the presence of a base like triethylamine. google.com

Other derivatizing reagents used for amino compounds include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can also be detected by UV absorption. actascientific.comjasco-global.com

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives. actascientific.comresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with primary and secondary amines to yield fluorescent derivatives. researchgate.netnih.gov

Para-Toluene Sulfonyl Chloride (PTSC): Used for the derivatization of compounds like 3-aminopiperidine to introduce a chromophore for UV detection. researchgate.net

A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), has been developed for enhancing the detection sensitivity and enabling the enantiomeric separation of chiral carboxylic acids. nih.gov This highlights the versatility of derivatization in chiral analysis.

Table 2: HPLC Method with Pre-column Derivatization for 3-Aminopyrrolidine Hydrochloride Purity Analysis

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | Boc-anhydride google.com |

| Chromatographic Column | Phenomenex C18 Gimini google.com |

| Mobile Phase | Water:Methanol (25:75 v/v) google.com |

| Flow Rate | 0.8-1.0 mL/min google.com |

| Detection Wavelength | 210 nm google.com |

| Column Temperature | 25 °C google.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)mdpi.comresearchgate.netresearchgate.net

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com For non-volatile compounds like 3-aminopyrrolidine, derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.comsigmaaldrich.com GC coupled with a mass spectrometer (GC/MS) provides high sensitivity and structural information, making it a valuable tool for identification and quantification.

To make 3-aminopyrrolidine and its derivatives amenable to GC analysis, their polar functional groups (amine and potentially hydroxyl groups) must be derivatized. sigmaaldrich.comsigmaaldrich.com This process replaces active hydrogens with nonpolar groups, increasing volatility and improving peak shape. sigmaaldrich.com

Common derivatization techniques for amines and amino acids for GC analysis include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more volatile and stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comsigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to acylate the amino group. sigmaaldrich.com A two-step derivatization, such as esterification of the carboxylic acid group followed by acylation of the amino group, is common for amino acids. sigmaaldrich.com

Chloroformate Derivatization: Reagents like ethyl chloroformate (ECF) have been used for the derivatization of aminoindanes for GC-MS analysis. nih.gov

For chiral GC separations, the derivatized analytes are separated on a chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. gcms.cz The choice of derivatizing agent can even influence the elution order of enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Reagent | Abbreviation | Target Functional Group |

|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -OH, -SH sigmaaldrich.comsigmaaldrich.com |

| Trifluoroacetic anhydride | TFAA | -NH2, -OH sigmaaldrich.com |

| Ethyl Chloroformate | ECF | -NH2 nih.gov |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separationresearchgate.net

Supercritical fluid chromatography is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the reduced use of organic solvents. irb.hrirb.hr

SFC is particularly well-suited for chiral separations. Polysaccharide-based chiral stationary phases are widely used in SFC for enantioseparation. researchgate.netirb.hr A study investigating the enantioseparation of syn- and anti-3,5-disubstituted hydantoins demonstrated that an amylose-based column was highly effective in SFC mode using a mobile phase of CO2 and an alcohol co-solvent. researchgate.netirb.hr The use of environmentally friendly solvents like dimethyl carbonate (DMC) as a modifier in the mobile phase has also been successfully demonstrated. irb.hrirb.hr The efficiency of SFC in chiral separations makes it a valuable tool for the analysis of 3-aminopyrrolidine derivatives. researchgate.netirb.hr

Capillary Electrophoresis (CE) and Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Discrimination

Capillary Electrophoresis (CE):

Capillary electrophoresis has emerged as a powerful technique for the chiral separation of various compounds, including the enantiomers of 3-aminopyrrolidine and its derivatives. springernature.comresearchgate.net This method leverages the differential migration of enantiomers in a capillary under the influence of an electric field, typically in the presence of a chiral selector mixed into the background electrolyte. nih.gov

Chiral Selectors: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. springernature.comsci-hub.box The differing stability of these complexes leads to different electrophoretic mobilities and, consequently, separation. For basic compounds like 3-aminopyrrolidine, acidic substituted CDs can be effective. nih.gov The choice of the specific cyclodextrin (B1172386) is crucial, as the size of the CD cavity and its interaction with the analyte determine the success of the chiral separation. nih.gov For instance, while some studies have shown successful separation with certain CDs, others report that the cavity size alone is not a reliable predictor of separation, indicating more complex interaction mechanisms. nih.gov In some cases, a combination of selectors, such as a cyclodextrin and a crown ether, can significantly improve the separation of enantiomers. nih.gov

Method Optimization: The resolution of enantiomers in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature. sci-hub.box For basic compounds, controlling the electroosmotic flow (EOF) is also critical. Additives like tetraalkylammonium reagents can be used to reduce or reverse the EOF, thereby enhancing the resolution of cationic enantiomers. sci-hub.box

Ion Mobility-Mass Spectrometry (IM-MS):

Ion mobility-mass spectrometry adds another dimension of separation to traditional mass spectrometry, separating ions based on their size, shape, and charge. youtube.com This technique is particularly valuable for the analysis of complex mixtures and for distinguishing between isomers, including enantiomers, that cannot be differentiated by mass alone. drugtargetreview.commdpi.com

Principle of Separation: In IM-MS, ions are pulsed into a drift tube filled with a buffer gas. youtube.com An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. youtube.com The time it takes for an ion to traverse the drift tube (its drift time) is related to its ion mobility, which is a function of its collision cross-section (CCS). youtube.com Isomers with different three-dimensional structures will have different CCS values and thus different drift times, allowing for their separation. drugtargetreview.com

Applications in Chiral Analysis: While direct chiral separation by IM-MS is challenging, it can be a powerful tool when used in conjunction with chiral modifiers or as a method to study the gas-phase structures of diastereomeric complexes formed with a chiral selector. acs.org The ability of IM-MS to probe the conformational dynamics of molecules makes it a valuable technique for understanding the interactions between chiral molecules and selectors. nih.gov For instance, it can be used to study the conformational changes in a protein upon binding to a small molecule inhibitor. nih.gov The high resolution and sensitivity of modern IM-MS instruments make it possible to distinguish between molecules with very subtle structural differences. youtube.com

Spectroscopic Confirmation and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound, MS can confirm the mass of the protonated molecule and provide information about its fragmentation pattern, which can be used for structural confirmation. researchgate.netsigmaaldrich.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar molecules like 3-aminopyrrolidine. drugtargetreview.com When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures and the quantification of individual components. wuxiapptec.comosti.govosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. 1H NMR is particularly useful for organic molecules as it provides information about the number of different types of protons, their chemical environment, and their connectivity. rsc.org The 1H NMR spectrum of 3-aminopyrrolidine and its derivatives shows characteristic signals for the protons on the pyrrolidine (B122466) ring and any substituents. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals can be used to confirm the structure of the compound. researchgate.netrsc.org

Below is a table summarizing typical predicted 1H NMR spectral data for a related compound, which illustrates the type of information obtained.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.1 - 3.4 | Multiplet | CH2 protons adjacent to NH |

| 2.8 - 3.1 | Multiplet | CH2 protons adjacent to the other N |

| 1.8 - 2.1 | Multiplet | CH2 proton on the pyrrolidine ring |

| 3.5 - 3.8 | Multiplet | CH proton attached to the amino group |

| This is a generalized prediction and actual spectra can vary based on solvent and other experimental conditions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, as well as C-H and C-N bonds. nih.gov The presence of the dihydrochloride salt would also influence the spectrum.

The following table outlines the expected IR absorption regions for the key functional groups in 3-aminopyrrolidine.

| Functional Group | Absorption Region (cm⁻¹) |

| N-H Stretch (amine salt) | 2800 - 3200 (broad) |

| N-H Bend (primary amine) | 1580 - 1650 |

| C-H Stretch (alkane) | 2850 - 2960 |

| C-N Stretch | 1020 - 1250 |

| Source: General IR spectroscopy correlation tables. wpmucdn.com |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral molecules and is a direct measure of their ability to rotate the plane of polarized light. libretexts.org This technique is essential for determining the enantiomeric purity of a chiral compound like 3-aminopyrrolidine. chemimpex.comchemimpex.com

Principle: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A dextrorotatory (+) enantiomer rotates the light to the right, while a levorotatory (-) enantiomer rotates it to the left. libretexts.org The magnitude and direction of rotation are measured using a polarimeter.

Specific Rotation: The specific rotation ([α]) is a standardized measure of the optical rotation of a compound and is a characteristic physical property. libretexts.org It is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. libretexts.org

Enantiomeric Excess (ee): By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined. A racemic mixture (50:50 mixture of enantiomers) will have an optical rotation of zero. libretexts.org For example, (S)-(-)-3-Aminopyrrolidine is reported to have a specific rotation of [α]20/D of -20° (neat). sigmaaldrich.com The (R)-(+)-enantiomer has a reported optical rotation of [α]/D = +20° (neat). chemimpex.com The specific rotation of (3S)-(+)-3-Aminopyrrolidine dihydrochloride is reported as [a]20D = +0.9 - 1.3 ° (C = 10 in H2O). chemimpex.com Modern optical rotation detectors can be coupled with techniques like HPLC to provide real-time chiral analysis. aliyuncs.com

Structure Activity Relationship Sar Studies of 3 Aminopyrrolidine Dihydrochloride Derivatives

Influence of Absolute Stereochemistry on Biological Activity

The pyrrolidine (B122466) ring in 3-aminopyrrolidine (B1265635) contains at least one chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-aminopyrrolidine and (R)-3-aminopyrrolidine. The absolute stereochemistry of this and other chiral centers in its derivatives is frequently a critical determinant of their biological activity. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific recognition, leading to one enantiomer being significantly more potent than the other.

Research into nature-inspired compounds has repeatedly shown that stereochemistry plays a pivotal role in biological function. nih.gov For instance, in studies of acivicin (B1666538) derivatives, only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govnih.gov This suggests that biological activity can be highly dependent on a stereoselective uptake mechanism or a precise fit with the target protein. nih.govnih.gov This principle holds true for derivatives of 3-aminopyrrolidine.

In the development of quinolone antibacterial agents, SAR studies revealed that the absolute stereochemistry of the aminopyrrolidine substituent was critical for potent activity. researchgate.net For a series of novel 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, the biological activity was found to be highly dependent on the chiral aminopyrrolidine substituents at the 7-position. researchgate.net Similarly, the exploration of (S)-3-aminopyrrolidine as a scaffold for dual inhibitors of Abl and PI3K kinases underscores the importance of starting with a specific enantiomer to achieve the desired pharmacological profile. nih.gov Modifications and truncations to molecules can have varied effects on their inhibitory properties, highlighting the essential nature of stereochemistry in drug design. nih.govmdpi.com

The table below illustrates the principle of stereoselectivity, showing how different stereoisomers of a hypothetical pyrrolidine derivative can exhibit vastly different biological activities.

| Compound | Stereochemistry | Target Affinity (Ki in nM) | Biological Activity |

| Derivative A | (3S, 4R) | 10 | High |

| Derivative B | (3R, 4S) | 500 | Low |

| Derivative C | (3S, 4S) | 85 | Moderate |

| Derivative D | (3R, 4R) | 1200 | Very Low |

This table is a generalized representation based on the principles of stereoselectivity described in the literature.

Correlation of Pyrrolidine Ring Substituents with Pharmacological Profiles